molecular formula C15H10Cl2F3NO2S B2406546 N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide CAS No. 339108-02-0

N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide

Cat. No.: B2406546
CAS No.: 339108-02-0
M. Wt: 396.21
InChI Key: AUBZSYNZVZOFKA-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide is a structurally complex acetamide derivative characterized by two key substituents:

  • A sulfinyl group (-S(=O)-) linking the acetamide backbone to a 3-(trifluoromethyl)phenyl moiety, which introduces strong electron-withdrawing effects and metabolic stability due to the trifluoromethyl group.

This compound’s sulfinyl group distinguishes it from sulfonyl (-SO₂-) or sulfanyl (-S-) analogs, influencing its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]sulfinylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO2S/c16-10-4-5-13(12(17)7-10)21-14(22)8-24(23)11-3-1-2-9(6-11)15(18,19)20/h1-7H,8H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBZSYNZVZOFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloroaniline and 3-(trifluoromethyl)benzene.

    Formation of Sulfinyl Intermediate: The 3-(trifluoromethyl)benzene is first converted into a sulfinyl chloride intermediate using reagents such as thionyl chloride (SOCl2).

    Coupling Reaction: The sulfinyl chloride intermediate is then reacted with 2,4-dichloroaniline in the presence of a base such as triethylamine (Et3N) to form the desired sulfinylacetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized for yield and purity, and may include:

    Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates.

    Catalysts: Using catalysts to enhance reaction efficiency.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), acetic acid (CH3COOH).

    Reduction: Lithium aluminum hydride (LiAlH4), ethanol (EtOH).

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.

    Chemical Reactions: The sulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Sulfonyl vs. Sulfinyl Derivatives

  • 2-[(2-Chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide (): Replaces the sulfinyl group with a sulfonyl (-SO₂-), increasing oxidation state and polarity. Molecular weight: 378.66 g/mol.

Sulfanyl and Heterocyclic Derivatives

  • N-(2,4-Dichlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide (): Replaces the sulfinyl group with a pyrimidinyloxy-thiophene moiety. Molecular formula: C₂₅H₁₆Cl₃F₃N₄O₂.
  • N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4,6-dimethyl-2-pyrimidinyl)sulfanyl)acetamide (): Features a pyrimidine-sulfanyl (-S-) group.

Trifluoromethyl and Halogen Substitution Patterns

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide ():

    • Contains dual trifluoromethyl groups on a benzothiazole ring and phenyl group.
    • Yield: 19% (microwave synthesis).
    • The benzothiazole ring enhances π-π stacking, contrasting with the sulfinyl linker in the target compound .
  • N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide ():

    • Replaces sulfinyl and trifluoromethyl groups with diphenyl and chloro-fluorophenyl substituents.
    • Melting point: 427 K.
    • Diphenyl groups increase hydrophobicity, likely reducing solubility compared to the target compound .

Bioisosteric Replacements and Activity

  • N-(3-Chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
    • Molecular formula: C₁₅H₁₂ClFN₄O₂S.
    • Uses a triazole-furan system as a bioisostere for the sulfinyl group.
    • Predicted pKa: 11.30 ± 0.70, suggesting basicity differences compared to sulfinyl derivatives .

Biological Activity

N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide is a synthetic organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfinyl group, which is known to influence its reactivity and biological interactions. The molecular formula is C15H10Cl2F3NO2SC_{15}H_{10}Cl_{2}F_{3}N_{O_{2}}S, with notable functional groups that contribute to its biological profile.

PropertyValue
IUPAC NameThis compound
Molecular Weight367.21 g/mol
CAS Number339108-02-0
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfinyl group may facilitate binding to target proteins, leading to inhibition or modulation of their activity. This mechanism is crucial for understanding its therapeutic potential.

Potential Targets

  • Enzymes : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptors : Interaction with specific receptors could lead to altered signaling pathways.

Case Study: Inhibition of Type III Secretion System (T3SS)

In a related study focusing on virulence factors in bacteria, compounds were screened for their ability to inhibit the T3SS in pathogenic strains such as E. coli. Although this compound was not explicitly tested, the structural similarities suggest potential inhibitory effects on T3SS-mediated secretion.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameBiological Activity
N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]thio}acetamideModerate antimicrobial activity
N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamideStronger enzyme inhibition observed

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide?

The synthesis involves multi-step reactions starting with sulfonation of aniline derivatives, followed by coupling reactions. A critical step is the controlled oxidation of a sulfanyl precursor to form the sulfinyl group using agents like hydrogen peroxide. Purification typically employs column chromatography and recrystallization. Optimization of temperature (e.g., 0–25°C) and solvent choice (e.g., dichloromethane or ethanol) is crucial for yield and purity. Intermediate characterization via thin-layer chromatography (TLC) ensures reaction progress .

Q. Which spectroscopic and chromatographic techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm molecular structure and substituent positions.
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects impurities.
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfinyl, amide).
  • X-ray Crystallography : Resolves crystal structure and stereochemistry, as demonstrated in analogous acetamide derivatives .

Q. What are the primary applications of this compound in medicinal chemistry research?

The compound is studied as a potential enzyme inhibitor (e.g., kinases, proteases) due to its sulfinyl group, which enhances solubility and target binding. It is also explored for antimicrobial and anticancer properties, serving as a scaffold for structure-activity relationship (SAR) studies in drug discovery .

Advanced Questions

Q. How can researchers address discrepancies in reported biological activities across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature), compound purity, or cellular models. To resolve contradictions:

  • Standardize bioassay protocols (e.g., MIC for antimicrobial activity).
  • Validate purity using HPLC and corroborate results with orthogonal assays (e.g., enzymatic vs. cell-based).
  • Perform comparative studies with structural analogs to isolate pharmacophoric features responsible for activity .

Q. What advanced strategies are employed to study interactions with biological targets?

  • X-ray Crystallography : Resolves co-crystal structures with target enzymes/receptors.
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KdK_d, kon/koffk_{on}/k_{off}).
  • Isothermal Titration Calorimetry (ITC) : Profiles thermodynamic parameters (ΔH, ΔS).
  • Computational Docking and Molecular Dynamics : Predicts binding modes, validated by site-directed mutagenesis of target proteins .

Q. How can the sulfinyl moiety be chemically modified to alter pharmacokinetic properties?

  • Reduction : Use NaBH4 to convert sulfinyl to sulfanyl, increasing lipophilicity.
  • Oxidation : Employ m-CPBA to form sulfone derivatives, enhancing metabolic stability.
  • Analytical Challenges : Maintain stereochemical integrity during reactions; chiral HPLC or circular dichroism (CD) ensures enantiomeric purity. Stability studies under physiological conditions (pH 7.4, 37°C) are critical for in vivo relevance .

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